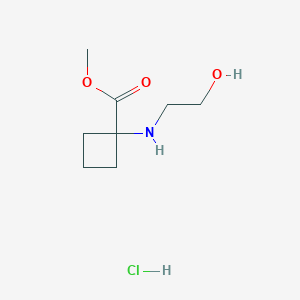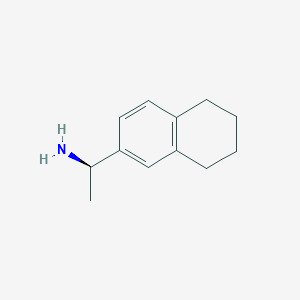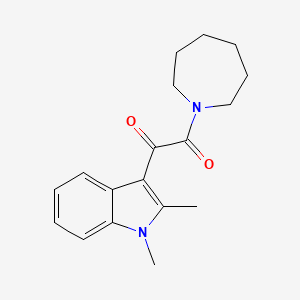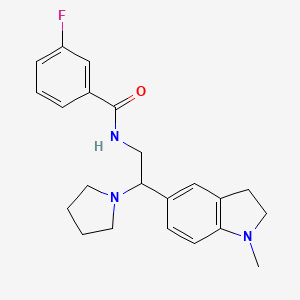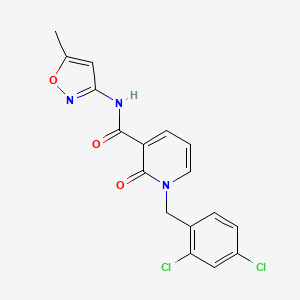
1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13Cl2N3O3 and its molecular weight is 378.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic Investigation and Conformational Studies
Research conducted on dihydronicotinamides, which share structural similarities with the compound , emphasizes the importance of spectroscopic investigation for understanding the conformation, absorption, and fluorescence characteristics of these compounds. Such studies are pivotal for elucidating the effective conjugation and conformational preferences in solution, which are crucial for their biological activity and interaction with biological targets (Fischer, Fleckenstein, & Hönes, 1988).
Potential Antipsychotic Agents
The exploration of heterocyclic carboxamides as potential antipsychotic agents, through the evaluation of their binding to dopamine and serotonin receptors and in vivo activities, underscores the therapeutic relevance of compounds with complex heterocyclic structures. This area of research highlights the potential of such compounds in addressing neurological disorders, providing a framework for further investigation into their therapeutic applications (Norman, Navas, Thompson, & Rigdon, 1996).
Synthesis of Novel Pyrido and Pyrimidines Derivatives
The synthesis of novel pyrido and pyrimidines derivatives, with emphasis on their potential anticancer and anti-inflammatory properties, showcases the versatility of heterocyclic compounds in medicinal chemistry. These compounds serve as critical tools for developing new therapeutic agents, demonstrating the importance of synthetic chemistry in advancing drug discovery (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antitubercular Activity of Dihydropyridine Derivatives
Research on 1,4-dihydropyridine-3,5-dicarboxamide derivatives highlights their significant anti-tubercular activity. This study not only underscores the role of dihydropyridines in combating mycobacterium tuberculosis but also illustrates the synergy between synthetic chemistry and computational predictions in identifying potent compounds (Iman, Davood, Dehqani, Lotfinia, Sardari, Azerang, & Amini, 2015).
Synthesis and Biological Evaluation of Pyrazolopyrimidines
The development of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents represent a critical intersection of organic synthesis and pharmacology. Such studies are essential for identifying new leads in the fight against cancer and inflammation, demonstrating the compound's potential utility in therapeutic interventions (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-10-7-15(21-25-10)20-16(23)13-3-2-6-22(17(13)24)9-11-4-5-12(18)8-14(11)19/h2-8H,9H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHIVSHCVMPHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
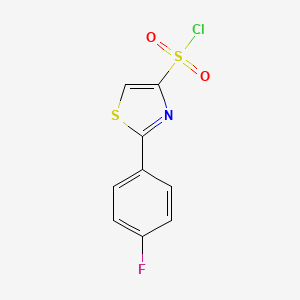
![(E)-3-(benzylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2717763.png)
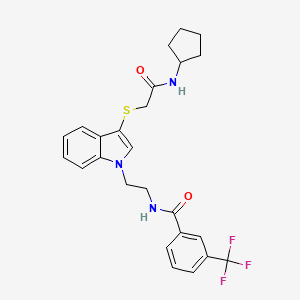
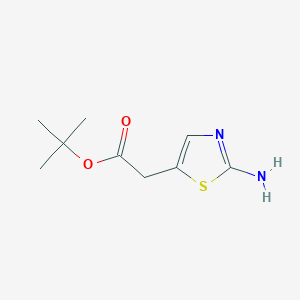
![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)
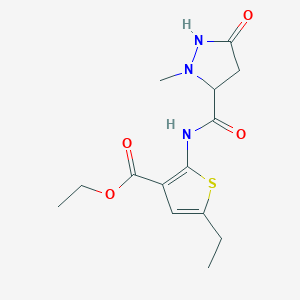
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2717774.png)
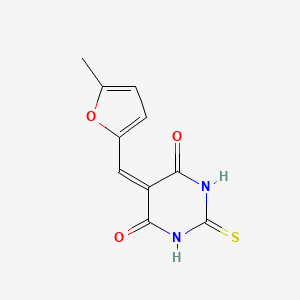
![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate](/img/structure/B2717777.png)
![2-fluoro-N-{1-[1-(2-fluoropyridin-4-yl)-N-methylformamido]-4-methylpentan-2-yl}pyridine-4-carboxamide](/img/structure/B2717778.png)
